5-Bromo-3-chloro-2-fluoro-4-methylpyridine
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Overview
Description
5-Bromo-3-chloro-2-fluoro-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a methyl group. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 2-fluoro-4-methylpyridine. The process includes:
Bromination: Introduction of a bromine atom at the 5-position.
Chlorination: Introduction of a chlorine atom at the 3-position.
Fluorination: Introduction of a fluorine atom at the 2-position.
These reactions are usually carried out under controlled conditions using appropriate halogenating agents and catalysts to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-chloro-2-fluoro-4-methylpyridine is used in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Chloro-4-fluoropyridine
- 4-Methyl-2-fluoropyridine
Uniqueness
5-Bromo-3-chloro-2-fluoro-4-methylpyridine is unique due to the specific combination of halogen atoms and a methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal and materials chemistry .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluoro-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILAXTOKBHZWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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